molecular formula C16H36ClN2OP B14006747 N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine CAS No. 40881-96-7

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine

Cat. No.: B14006747
CAS No.: 40881-96-7
M. Wt: 338.9 g/mol
InChI Key: IZSRLKYMDMFGIX-UHFFFAOYSA-N
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Description

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is a specialized organophosphorus compound provided for research and development purposes. It is identified by CAS Number 40881-96-7 and has the molecular formula C16H36ClN2OP, with a molecular weight of 338.90 g/mol . The compound is also known under the synonym NSC 248988 . As a complex amine derivative featuring both chloro and phosphoryl functional groups, this substance serves as a valuable chemical intermediate for researchers in the fields of organic synthesis and medicinal chemistry. It can be utilized in the development of novel compounds and for studying reaction mechanisms. The presence of a phosphorus-chlorine bond suggests potential utility as an electrophilic phosphorylation agent. Researchers are exploring its properties and applications in advanced chemical projects. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

40881-96-7

Molecular Formula

C16H36ClN2OP

Molecular Weight

338.9 g/mol

IUPAC Name

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine

InChI

InChI=1S/C16H36ClN2OP/c1-5-9-13-18(14-10-6-2)21(17,20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

IZSRLKYMDMFGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(N(CCCC)CCCC)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-butylamine Precursors

N-butylamine derivatives are essential starting materials for the target compound. According to patent CN102633648B, n-butylamine can be prepared with high purity (99%) by reacting propyl carbinol with ammonia and hydrogen at elevated temperature (185 °C) and pressure (0.7 MPa) in the presence of a Cu/Ni/γ-Al catalyst activated through a specific heating protocol. The reaction yields n-butylamine with 97.6% efficiency.

Another method described in US patent US20020169319A1 involves hydroamination of 1,3-butadiene with primary or secondary amines in the presence of supported catalysts (e.g., SiO2, Al2O3, TiO2) at temperatures ranging from 0 to 250 °C, preferably 40 to 120 °C. This method allows continuous or batchwise production of n-butenylamines, which can be hydrogenated to n-butylamines.

Parameter CN102633648B Method US20020169319A1 Method
Starting materials Propyl carbinol, ammonia, H2 1,3-butadiene, primary/secondary amines
Catalyst Cu/Ni/γ-Al Supported catalysts (SiO2, Al2O3, TiO2, etc.)
Temperature 185 °C 0–250 °C (preferably 40–120 °C)
Pressure 0.7 MPa Variable
Yield 97.6% n-butylamine High yield (not specified)
Reaction type Hydrogenation/amination Hydroamination and transalkylation

Formation of Dibutylamino Functional Group

Dibutylamine, a secondary amine, is commonly used as a reagent or intermediate. It is commercially available or can be synthesized by reductive amination of butanal with ammonia or primary amines under catalytic hydrogenation conditions. Dibutylamine is a yellow liquid with characteristic amine odor and is corrosive.

Phosphorylation and Chlorination Steps

The introduction of the phosphoryl group with a chloro substituent bound to the dibutylamino moiety is a critical step. While direct literature on the exact preparation of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is scarce, analogous phosphoryl chlorides are typically prepared by chlorination of phosphoramidates or phosphonic acid derivatives using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS).

In recent medicinal chemistry syntheses, NCS has been employed as a chlorinating agent to convert sulfinic acid derivatives into sulfonyl chlorides with better selectivity and less hydrolytic side reactions compared to N-bromosuccinimide (NBS). This suggests that for the phosphorylation step, chlorinating agents such as POCl3 or NCS could be used to introduce the chloro substituent on the phosphoryl group attached to the dibutylamino moiety.

Proposed Synthetic Route Summary

Research Data and Reaction Conditions

Step Reagents/Conditions Outcome/Notes
N-butylamine synthesis Propyl carbinol + NH3 + H2, Cu/Ni/γ-Al catalyst, 185 °C, 0.7 MPa, 0.5 h 97.6% yield, 99% purity
Hydroamination alternative 1,3-butadiene + primary/secondary amines, supported catalyst, 40–120 °C High yield of n-butenylamines, convertible to n-butylamines
Dibutylamine preparation Reductive amination of butanal or commercial source Yellow liquid, corrosive, amine odor
Phosphorylation & chlorination Phosphorus oxychloride or NCS with dibutylamine derivatives, controlled temperature Formation of chloro-dibutylaminophosphoryl intermediates

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The phosphoryl group plays a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine with analogous compounds based on substituents, functional groups, and properties:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₇H₃₇ClN₂OP ~369.91 Phosphoryl (Cl, dibutylamino) Polar, potential ligand reactivity
N-butyl-N-(3-chloropropyl)butan-1-amine hydrochloride C₁₁H₂₅ClN₂·HCl 253.25 Chloropropyl, tertiary amine Hydrochloride salt; water-soluble
N-Butyl-N-propyl-1-butanamine C₁₁H₂₅N 171.32 Tertiary amine (butyl/propyl) Low polarity; used in organic synthesis
N-but-3-enyl-N-butylbutan-1-amine C₁₁H₂₁N 167.29 Unsaturated (butenyl) Reactivity via alkene group
N-isopropyl-1-butanamine hydrochloride C₇H₁₈ClN 151.68 Isopropyl, hydrochloride salt Crystalline solid; hygroscopic
Key Observations:

This contrasts with the unsaturated N-but-3-enyl-N-butylbutan-1-amine, where the alkene group enables addition reactions .

Chlorine Substituents : The chlorine atom in the target compound and N-butyl-N-(3-chloropropyl)butan-1-amine hydrochloride enhances electrophilicity. However, the latter’s hydrochloride salt form improves water solubility, unlike the phosphorylated compound, which likely prefers organic solvents .

Hydrocarbon Chain Effects: Longer alkyl chains (e.g., dibutylamino in the target compound) increase lipophilicity compared to shorter-chain analogs like N-isopropyl-1-butanamine hydrochloride .

Biological Activity

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is a complex chemical compound with significant potential for biological activity, particularly in medicinal chemistry and agricultural applications. This article delves into its biological properties, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₃₆ClN₂OP
  • Molecular Weight : Approximately 338.897 g/mol
  • CAS Number : 40881-96-7

The compound features a butyl group, a chloro substituent, and a dibutylamino phosphoryl moiety, which contribute to its unique chemical reactivity and potential biological activities. The phosphoryl group is particularly noteworthy as it can participate in nucleophilic substitution reactions, while the chloro substituent enhances reactivity with nucleophiles such as amines or alcohols .

Interaction Studies

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. These interactions could potentially influence various cellular processes, although further research is necessary to fully elucidate these mechanisms and their implications for therapeutic applications.

Therapeutic Applications

The compound's structural complexity allows for diverse interactions within biological systems, which may lead to novel applications in medicine. Potential areas of interest include:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the alkyl chains in related compounds has been linked to varying antibacterial potency, suggesting that this compound may exhibit similar effects .
  • Anticancer Potential : There is a growing body of evidence supporting the anticancer properties of phosphonates and related compounds. Investigating the ability of this compound to inhibit tumor growth or induce apoptosis in cancer cells could yield significant insights into its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and potential biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique Features
N-butyl-N-(3-chloropropyl)butan-1-amineC₁₅H₃₄ClNContains a chloropropyl group instead of dibutylamino
N-butyl-N-chloro-1-butanamineC₈H₁₈ClNSimpler structure with only one butyl group
N,N-Dibutyl-N-chlorophosphorylbutan-1-amineC₁₄H₃₄ClN₂OContains two butyl groups without the chloro substituent

This compound stands out due to its combination of a dibutylamino group and a phosphoryl moiety, which may confer unique biological activities compared to simpler analogs .

Case Studies and Research Findings

Research into the biological activity of phosphonates has shown promising results. For instance, certain phosphonate derivatives have been effective against resistant bacterial strains and have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. Similar investigations into this compound could provide valuable data on its efficacy as an antimicrobial or anticancer agent.

Q & A

Basic: What are the established synthetic routes for N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine, and how can its purity be validated?

Answer:
A common approach involves reductive amination using catalysts like Pd/NiO under hydrogen atmospheres. For example, analogous amines (e.g., N-butylaniline) are synthesized by reacting aldehydes (e.g., butyraldehyde) with primary amines in the presence of Pd/NiO at 25°C for 10 hours, achieving >95% yields . Characterization typically employs 1H^1H and 13C^{13}C NMR to confirm structural integrity, as demonstrated for related propargylamine derivatives . Purity validation may include GC-MS or HPLC coupled with retention time matching against certified impurity standards (e.g., N-butyl-N-(prop-2-en-1-yl)butan-1-amine) .

Advanced: How does the chloro-phosphoryl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing phosphoryl group adjacent to the chlorine atom enhances electrophilicity, making it susceptible to nucleophilic attack. For instance, α-phosphoryl sulfoxides react with acid chlorides to form α-chloro-α-phosphorylmethyl sulfides, a process driven by the polarization of the P=O bond activating the C-Cl bond . Kinetic studies using 31P^{31}P-NMR can track reaction progress, while DFT calculations may model transition states to predict regioselectivity in substitutions .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:
1H^1H NMR (400 MHz, CDCl3_3) is critical for identifying alkyl chain environments (e.g., δ = 0.93 ppm for terminal -CH3_3 groups) and amine/phosphoryl proton coupling . FT-IR can detect P=O stretches (~1260–1300 cm1^{-1}) and C-Cl vibrations (~550–650 cm^{-1) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-HRMS for C21_{21}H34_{34}N derivatives ).

Advanced: What computational methods are suitable for modeling the compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase, leveraging the phosphoryl group’s potential as a hydrogen bond acceptor. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models may correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory activity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Given structural similarities to N-nitrosamines (known carcinogens), follow ALARA ("as low as reasonably achievable") principles for occupational exposure . Use fume hoods, nitrile gloves, and closed systems during synthesis. Monitor airborne concentrations via LC-MS/MS, adhering to IRIS-derived inhalation unit risk thresholds (e.g., <1×106^{-6} lifetime cancer risk) .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:
Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 4 weeks, analyzing degradation products via UPLC-QTOF-MS .
  • pH Stability : Incubate in buffers (pH 1–13) for 24 hours, tracking hydrolytic cleavage of the P-Cl bond using 31P^{31}P-NMR .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photo-degradation kinetics with HPLC-DAD .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:
Catalyst efficiency and exothermicity control are critical. For Pd/NiO-catalyzed reactions, optimize catalyst loading (1–5 wt%) and hydrogen pressure (1–3 atm) to prevent side reactions (e.g., over-reduction). Continuous-flow systems improve heat dissipation and reproducibility .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N, 2H^{2}H2H) aid in mechanistic studies of this compound’s reactions?

Answer:
15N^{15}N-labeling at the amine nitrogen enables tracking of intermediates via 15N^{15}N-HSQC NMR, clarifying pathways in multi-component couplings . Deuterated analogs (e.g., C11D24ClNC_{11}D_{24}ClN) reduce spin-spin splitting in NMR, simplifying spectral analysis of complex mixtures . Isotope effects (KIE) measured via competitive kinetics reveal rate-determining steps (e.g., kH/kD>2k_H/k_D > 2 indicates proton transfer) .

Basic: What chromatographic methods are optimal for separating this compound from byproducts?

Answer:
Reverse-phase HPLC (C18 column, 5 μm) with acetonitrile/water gradients (60:40 to 90:10 over 20 min) effectively resolves phosphorylated amines. For chiral separations, use polysaccharide-based columns (e.g., Chiralpak IG-3) with heptane/ethanol mobile phases .

Advanced: How does steric hindrance from the dibutylamino group affect catalytic applications (e.g., in asymmetric synthesis)?

Answer:
The bulky dibutylamino group can enforce stereoselectivity by restricting transition-state conformations. For example, in propargylamine synthesis, it directs alkyne insertion to favor enantiomers with >90% ee, as shown in Pd-catalyzed couplings . Steric parameters (e.g., Tolman cone angles) quantify ligand effects on catalytic cycles .

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